Product packaging for 2,4,6-Trinitropyridin-3-amine(Cat. No.:CAS No. 920502-82-5)

2,4,6-Trinitropyridin-3-amine

Cat. No.: B14175548
CAS No.: 920502-82-5
M. Wt: 229.11 g/mol
InChI Key: JOGGTHCHVPUQLV-UHFFFAOYSA-N
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Description

Purification and Isolation Techniques

The purification of 2,4,6-Trinitropyridin-3-amine is crucial to remove unreacted starting materials, partially nitrated intermediates, and decomposition by-products. The highly polar and potentially energetic nature of the compound necessitates careful handling and specific techniques.

Initial Isolation: The standard procedure for isolating a nitrated product from a strong acid reaction mixture involves carefully pouring the entire mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the crude solid product. The acidic solution is then neutralized, often with a base such as sodium hydroxide solution, to ensure complete precipitation of the amine product. The crude solid can then be collected by suction filtration and washed with cold water until the filtrate is neutral google.comorgsyn.org.

Recrystallization: Recrystallization is a primary technique for purifying the crude solid. The choice of solvent is critical. Given the multiple polar nitro groups and the amino group, the compound is expected to be soluble in polar organic solvents.

Suitable Solvents: Solvents such as ethanol, ethyl acetate, or methyl ethyl ketone could be effective orgsyn.org.

Procedure: The crude product would be dissolved in a minimum amount of the hot solvent. The hot solution is then filtered to remove any insoluble impurities. Upon slow cooling, the purified product crystallizes out of the solution, leaving more soluble impurities behind in the mother liquor. The crystals are then collected by filtration.

Chromatographic Methods: If recrystallization does not yield a product of sufficient purity, column chromatography would be the next logical step.

Stationary Phase: Silica gel is a common choice for the stationary phase for polar compounds.

Mobile Phase: A solvent system with intermediate polarity, such as a mixture of hexane and ethyl acetate, would likely be used. A gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of the more polar solvent (ethyl acetate), would allow for the separation of the desired product from less polar impurities (e.g., di-nitrated species) and more polar impurities.

The table below summarizes the purification techniques that would be applicable.

Technique Description Typical Reagents/Materials Purpose
Quenching & Precipitation The acidic reaction mixture is poured onto ice, followed by neutralization.Ice, Water, Sodium Hydroxide SolutionTo stop the reaction and precipitate the crude product from the reaction medium google.comorgsyn.org.
Recrystallization The crude solid is dissolved in a hot solvent and allowed to cool slowly to form pure crystals.Ethanol, Ethyl Acetate, Methyl Ethyl KetoneTo remove soluble and insoluble impurities based on differences in solubility orgsyn.org.
Column Chromatography The product is separated from impurities by passing it through a column packed with an adsorbent.Silica Gel, Hexane/Ethyl AcetateFor high-purity separation of compounds with similar polarities.

Spectroscopic Analysis of this compound Remains Largely Undocumented in Publicly Accessible Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available spectroscopic characterization of the chemical compound this compound. Despite its structural relationship to other well-studied nitroaromatic and aminopyridine compounds, specific experimental or theoretical data pertaining to its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy is not readily found in the accessed resources.

The elucidation of a molecule's precise chemical structure and electronic environment relies heavily on techniques such as NMR and vibrational spectroscopy. For a compound like this compound, these methods would provide invaluable insights into the arrangement and interactions of its constituent atoms. However, without experimental spectra or computational studies, a detailed analysis as outlined in the requested article structure cannot be provided at this time.

Scientific advancement in the characterization of novel or less-common compounds depends on the dissemination of research findings. The absence of published data for this compound suggests that its synthesis and detailed spectroscopic analysis may not have been a focus of published research, or such data may exist in proprietary databases that are not publicly accessible. Further research and publication in this area would be necessary to enable a comprehensive and scientifically accurate discussion of its spectroscopic properties.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Specific experimental data from mass spectrometry or high-resolution mass spectrometry for this compound is not available in the reviewed scientific literature. Therefore, a data table of observed mass-to-charge ratios and their corresponding interpretations cannot be provided.

Elemental Analysis for Compositional Verification

Published experimental data from the elemental analysis of this compound could not be located. As a result, a data table comparing the calculated and experimentally found elemental composition (in percentages of Carbon, Hydrogen, and Nitrogen) cannot be generated.

Crystallographic and Supramolecular Analysis of this compound: A Review of the Literature

Initial searches for single-crystal X-ray diffraction data on the specific chemical compound this compound have not yielded direct crystallographic studies. While research exists on related compounds, such as 2,4,6-trinitropyridine (B14450465) and other substituted pyridines, the specific structural information required for a detailed analysis of the title compound, including its molecular conformation, bond lengths, bond angles, and supramolecular architecture, is not currently available in the public domain based on the conducted searches.

Consequently, a detailed article covering the specific points of the requested outline cannot be generated at this time. A comprehensive crystallographic analysis, as outlined below, is contingent upon the successful synthesis of single crystals of this compound and their subsequent analysis using single-crystal X-ray diffraction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N5O6 B14175548 2,4,6-Trinitropyridin-3-amine CAS No. 920502-82-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920502-82-5

Molecular Formula

C5H3N5O6

Molecular Weight

229.11 g/mol

IUPAC Name

2,4,6-trinitropyridin-3-amine

InChI

InChI=1S/C5H3N5O6/c6-4-2(8(11)12)1-3(9(13)14)7-5(4)10(15)16/h1H,6H2

InChI Key

JOGGTHCHVPUQLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

Stepwise Nitration:the Protected Intermediate Would then Undergo a Series of Nitration Reactions. Achieving Trinitration on the Pyridine Ring is an Energetic Process Requiring Progressively Harsher Conditions.

Mono-nitration: An initial nitration could be performed using a mixture of nitric acid and sulfuric acid at a controlled temperature, potentially between 50-70°C, to introduce the first nitro group google.com.

Di- and Tri-nitration: Subsequent nitrations would necessitate stronger nitrating agents, such as a mixture of fuming nitric acid and oleum (fuming sulfuric acid). The temperature control during these steps is critical to prevent runaway reactions and decomposition, a known risk in the nitration of substituted pyridines google.com. The reaction progression would likely involve stirring the mixture for several hours at gradually increasing temperatures orgsyn.org.

Crystallographic Analysis and Supramolecular Architecture

Polymorphism and Solid-State Forms

A comprehensive search of scientific databases has yielded no specific studies on the polymorphism of this compound. Consequently, there is no experimental data available to populate a table of crystallographic parameters for different solid-state forms.

PolymorphCrystal SystemSpace GroupUnit Cell Parameters
Data Not Available---

Further research, including the synthesis of single crystals and subsequent X-ray diffraction analysis, would be required to elucidate the crystal structure and explore the potential for polymorphism in this compound.

Nucleophilic Substitution Reactions of the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for this compound. Unlike electron-rich aromatic systems such as benzene, which readily undergo electrophilic substitution, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. gcwgandhinagar.comuoanbar.edu.iq This effect is dramatically amplified by the presence of strongly electron-withdrawing substituents.

Influence of Nitro Groups on Electrophilicity

The three nitro (-NO₂) groups on the pyridine ring are powerful electron-withdrawing groups. Their combined inductive and resonance effects pull electron density away from the aromatic system, making the ring highly electrophilic and thus exceptionally reactive towards nucleophiles. mdpi.comorgosolver.com This increased reactivity facilitates nucleophilic aromatic substitution, a reaction that is typically difficult for unsubstituted pyridine. gcwgandhinagar.comlibretexts.org The nitro groups not only activate the ring for attack but can also serve as leaving groups in some instances. The mechanism generally proceeds via an addition-elimination pathway, where the nucleophile attacks an electron-deficient carbon to form a resonance-stabilized negative intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orgnumberanalytics.com

Regioselectivity in Substitution Pathways

In nucleophilic aromatic substitution reactions, the positions of attack on the pyridine ring are highly selective. The pyridine nitrogen atom and the nitro groups strongly direct incoming nucleophiles to the carbon atoms at positions 2, 4, and 6. gcwgandhinagar.comuoanbar.edu.iq These positions are significantly more electron-deficient (electrophilic) compared to positions 3 and 5. In this compound, the nitro groups are located at the most activated positions (C2, C4, and C6). A nucleophile can attack one of these carbons, leading to the displacement of the corresponding nitro group (as a nitrite ion) or another suitable leaving group if one were present at those positions. sciencemadness.org The specific site of substitution among the available positions can be influenced by the nature of the nucleophile and the reaction conditions. Theoretical studies on related polynitroaromatic systems suggest that the regioselectivity is governed by factors such as the stability of the intermediate Meisenheimer complex and the activation energy of the transition state. nih.govbaranlab.orgmdpi.com

Table 1: General Regioselectivity in Nucleophilic Aromatic Substitution of Nitropyridines

Position of AttackActivating FactorsStability of Intermediate
C2 / C6 Proximity to ring nitrogen and ortho/para to other nitro groups.Negative charge is delocalized onto the electronegative ring nitrogen and nitro groups.
C4 Para to ring nitrogen and ortho to two nitro groups.Negative charge is delocalized onto the electronegative ring nitrogen and nitro groups.
C3 / C5 Not significantly activated; meta to activating groups.Intermediate is less stable as the negative charge cannot be delocalized onto the ring nitrogen.

Reactivity of the Amine Functionality

The primary amino group (-NH₂) at the C3 position possesses a lone pair of electrons, imparting nucleophilic and basic properties. However, its reactivity is significantly diminished by the strong electron-withdrawing effects of the three nitro groups on the pyridine ring. libretexts.orgstudymind.co.ukcognitoedu.org This makes the amine in this compound considerably less basic and less nucleophilic than aliphatic amines or even simple aminopyridines.

Alkylation and Acylation Reactions

Primary amines typically react with alkylating agents (e.g., alkyl halides) and acylating agents (e.g., acid chlorides or anhydrides) to form more substituted amines and amides, respectively. studymind.co.ukresearchgate.net

Alkylation: The reaction with an alkyl halide would proceed via nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. researchgate.net However, due to the reduced nucleophilicity of the amine in this specific compound, these reactions may require more forcing conditions than for standard amines. Further substitution to form secondary and tertiary amines is also possible. studymind.co.uk

Acylation: The reaction with an acyl chloride or acid anhydride is a nucleophilic acyl substitution that forms an amide. jk-sci.combyjus.com A base, such as pyridine, is often used to neutralize the HCl produced. researchgate.net For the amine of this compound, this reaction would likely proceed, but its rate would be slower compared to more nucleophilic amines. Acylation can be a useful strategy to protect the amino group or modify its electronic properties. masterorganicchemistry.com

Practical methods for the amination of related nitropyridone systems have been developed, highlighting that the activation provided by a nitro group is often necessary for efficient coupling with amines. researchgate.netacs.org

Salt Formation with Acids

As bases, amines react with acids to form ammonium salts. cognitoedu.orglibretexts.org The lone pair on the nitrogen atom of the amino group can accept a proton from an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form the corresponding pyridinium-ammonium salt. sciencemadness.orgresearchgate.net

Reaction: C₅HN₅O₆NH₂ + HCl → [C₅HN₅O₆NH₃]⁺Cl⁻

While this reaction is characteristic of amines, the basicity of the amino group in this compound is substantially reduced due to the delocalization of the nitrogen's lone pair into the electron-poor aromatic ring. libretexts.orgstudymind.co.uk Consequently, it is a much weaker base than ammonia or aliphatic amines. The formation of a stable salt often depends on the pKa of the amine and the acid used. pharmtech.combasicmedicalkey.com This property can be exploited to enhance the water solubility of the compound. mdpi.com

Reduction of Nitro Groups to Amino Derivatives

The reduction of nitro groups to primary amino groups is a fundamental transformation in aromatic chemistry and a key reaction for this compound. numberanalytics.commasterorganicchemistry.com This conversion dramatically alters the electronic properties of the ring, transforming the electron-withdrawing nitro groups into electron-donating amino groups. A variety of reagents and conditions can accomplish this transformation, with the choice often depending on the presence of other functional groups. numberanalytics.comnowgonggirlscollege.co.in

The reduction is believed to proceed stepwise through nitroso and hydroxylamine intermediates before yielding the final amine. numberanalytics.comrsc.org

Table 2: Common Reagents for Aromatic Nitro Group Reduction

Reagent/MethodConditionsSelectivity Notes
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Ni catalyst. masterorganicchemistry.comnumberanalytics.comHighly efficient but may also reduce other functional groups like alkenes or alkynes.
Metal/Acid Reduction Sn/HCl, Fe/HCl, or Zn/HCl. masterorganicchemistry.comClassic method; robust and widely used. Iron is often preferred for its cost and milder reaction. researchgate.net
Tin(II) Chloride SnCl₂ in an acidic or neutral medium (e.g., ethanol). masterorganicchemistry.comA milder reducing agent, often used for chemoselective reductions.
Sodium Borohydride NaBH₄, often in combination with a catalyst like FeCl₂. thieme-connect.comCan be highly selective for the nitro group in the presence of other reducible groups like esters.
Hydrazine N₂H₄ with a catalyst (e.g., Pd/C).A common transfer hydrogenation method.
Sodium Sulfide Na₂S or (NH₄)₂S. nowgonggirlscollege.co.inCan sometimes be used for the partial reduction of dinitro or trinitro compounds.

Given the presence of three nitro groups, their complete reduction would yield 2,3,4,6-tetraaminopyridine. It is also possible to achieve selective reduction of one or more nitro groups by carefully controlling the reaction conditions and the choice of reducing agent, a strategy often employed in the synthesis of complex aromatic compounds. nowgonggirlscollege.co.ingoogle.comscispace.com

Reaction Mechanisms of Key Transformations

The chemical reactivity of this compound is dictated by the presence of multiple electron-withdrawing nitro groups and an electron-donating amino group on the pyridine ring. These functional groups create a highly electron-deficient aromatic system, making it susceptible to nucleophilic attack. The primary transformations involving this compound are expected to be nucleophilic aromatic substitution and reduction of the nitro groups.

Key transformations of this compound are influenced by the strong electron-withdrawing nature of the three nitro groups, which significantly activates the pyridine ring towards nucleophilic attack. The amino group at the 3-position can modulate this reactivity. The primary reaction pathways for this class of compounds typically involve nucleophilic aromatic substitution (SNAr) and reduction of the nitro moieties.

In SNAr reactions, a nucleophile attacks one of the carbon atoms bearing a nitro group, which are excellent leaving groups in such systems. The reaction generally proceeds via a two-step mechanism involving the formation of a stable anionic intermediate known as a Meisenheimer complex. The high stability of this intermediate is due to the delocalization of the negative charge onto the electron-withdrawing nitro groups.

Reduction of the nitro groups can be achieved using various reducing agents. The reaction can proceed in a stepwise manner, yielding nitroso, hydroxylamino, and ultimately amino derivatives. The specific products obtained depend on the reducing agent and the reaction conditions. For instance, strong reducing agents like hydrogen gas with a catalyst can lead to the complete reduction of all nitro groups to amino groups. evitachem.com

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the detailed mechanism of chemical transformations. For reactions involving this compound, the primary intermediates are expected to be Meisenheimer complexes in SNAr reactions and radical species during thermal decomposition.

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the attack of a nucleophile on the electron-deficient pyridine ring leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net For this compound, a nucleophile can attack the carbon atoms at the 2, 4, or 6 positions. The resulting intermediate is stabilized by the delocalization of the negative charge over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro groups. The stability of these intermediates is a key factor in the feasibility of SNAr reactions on such highly nitrated systems. While direct spectroscopic observation of Meisenheimer complexes for this compound is not documented in the available literature, their formation is a well-established principle in the chemistry of nitroaromatic compounds. researchgate.net

Radical Intermediates: The thermal decomposition of energetic materials like this compound is expected to proceed through a radical mechanism. The initial step is likely the homolytic cleavage of the weakest bond in the molecule, which is typically a C-NO2 bond. rsc.org This bond scission generates a pyridyl radical and a nitrogen dioxide (•NO2) radical. These highly reactive radicals can then initiate a cascade of further reactions, including hydrogen abstraction and further fragmentation of the molecule, ultimately leading to the formation of gaseous products such as N2, CO, CO2, and H2O. Computational studies on similar energetic molecules support the role of such radical intermediates in the decomposition pathway. rsc.org

Nitramine Rearrangement Intermediates: During the synthesis of related aminonitropyridines, the formation of nitramine intermediates has been proposed. dtic.mil These intermediates can undergo rearrangement to form the final aminonitropyridine product. It is plausible that similar intermediates could be involved in certain reactions or side reactions of this compound, particularly under nitrating conditions. dtic.mil

Below is a table summarizing the likely reaction intermediates in key transformations of this compound.

Reaction TypeProposed IntermediateMethod of Elucidation (Inferred)
Nucleophilic Aromatic SubstitutionMeisenheimer ComplexAnalogy with other nitroaromatic compounds, Computational studies on similar systems researchgate.net
Thermal DecompositionPyridyl Radical, •NO2Computational studies and experimental analysis of decomposition products of analogous energetic materials rsc.orgacs.org
Nitration/RearrangementNitramine IntermediateInferred from synthesis of related aminonitropyridines dtic.mil

Kinetic and Thermodynamic Aspects of Reactions

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are scarce in the public domain. However, insights can be gained from studies on analogous compounds and general principles of physical organic chemistry.

Kinetics: The rates of reactions involving this compound are expected to be significantly influenced by the electronic nature of the substituents.

Nucleophilic Aromatic Substitution: The presence of three strongly electron-withdrawing nitro groups will substantially increase the rate of nucleophilic aromatic substitution compared to unsubstituted pyridine. The reaction rate is expected to follow second-order kinetics, being first order in both the substrate and the nucleophile. The rate-determining step is typically the formation of the Meisenheimer complex. cas.cn The nature of the nucleophile, the solvent, and the temperature will all have a significant impact on the reaction rate.

Reduction of Nitro Groups: The kinetics of nitro group reduction can be complex and depend on the specific reducing agent and reaction conditions. For example, the reduction of 2,4,6-trinitrotoluene (TNT) with iron metal shows kinetics consistent with a surface-mediated reaction. nih.gov A similar dependency would be expected for the reduction of this compound.

Thermal Decomposition: The kinetics of thermal decomposition are typically studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For energetic materials, the decomposition kinetics are often described by an Arrhenius equation, with the activation energy being a key parameter for assessing thermal stability. mdpi.com For a highly nitrated compound like this compound, the activation energy for decomposition is expected to be relatively low, indicating a higher sensitivity to heat. rsc.org

Thermodynamics: The thermodynamic aspects of reactions involving this compound are also governed by its structure.

Reduction of Nitro Groups: The reduction of nitro groups to amino groups is a highly exothermic process. The large negative enthalpy change is a driving force for these reactions.

Thermal Decomposition: The thermal decomposition of energetic materials is, by definition, a highly exothermic process, releasing a large amount of energy in the form of heat. The heat of formation of the compound is a critical thermodynamic parameter in determining its energetic performance. indexcopernicus.com

The following table provides an inferred overview of the kinetic and thermodynamic aspects of key reactions of this compound, based on data for analogous compounds.

Reaction TypeExpected Kinetic BehaviorExpected Thermodynamic Profile
Nucleophilic Aromatic SubstitutionSecond-order kinetics, rate enhanced by electron-withdrawing groups. cas.cnFormation of Meisenheimer complex is exothermic. Overall reaction enthalpy depends on the nucleophile and leaving group.
Reduction of Nitro GroupsComplex kinetics, potentially surface-mediated. nih.govHighly exothermic.
Thermal DecompositionFollows Arrhenius kinetics, with a relatively low activation energy expected. rsc.orgmdpi.comHighly exothermic, with a large release of energy.

Leveraging Computational Chemistry for Rational Design:modern Design of Hedms Relies Heavily on Theoretical and Computational Methods.rsc.orgquantum Chemical Calculations, Such As Density Functional Theory Dft , Are Used to Predict Key Properties Like Heats of Formation, Density, Detonation Velocity, and Pressure for Newly Designed Molecules Before Attempting Their Often Complex and Hazardous Synthesis.researchgate.netthis Computational Pre Screening Allows Researchers to Prioritize Candidates That Show the Most Promise in Balancing High Performance with Low Sensitivity, Thereby Accelerating the Development of Next Generation Energetic Materials.researchgate.netrsc.org

The following table summarizes these design principles and their intended effects on the properties of pyridine-based energetic materials.

Design PrincipleMolecular StrategyDesired Effect on PerformanceExample Compound Class
Energy Content Introduce multiple nitro (-NO2) groups.Increases energy density, detonation velocity, and pressure.Trinitropyridines researchgate.net
Stability & Insensitivity Add amino (-NH2) groups adjacent to nitro groups.Forms extensive hydrogen bonds, increasing thermal stability and decreasing impact/friction sensitivity. dtic.milAminodinitropyridines dtic.mil
Performance Enhancement Incorporate an N-oxide group on the pyridine (B92270) ring.Improves oxygen balance for more complete combustion, increases density and detonation performance. Nitropyridine-N-Oxides researchgate.net
Enhanced Thermostability Create "bridged" or "fused-ring" structures connecting multiple energetic rings.Results in large, rigid molecules with very high thermal stability. nih.govacs.orgBridged-dinitropyrazoles (as an example of the principle) nih.gov
Accelerated Discovery Use computational modeling (DFT) to predict properties.Enables high-throughput virtual screening and rational design of molecules with optimal performance and safety profiles before synthesis. researchgate.netrsc.orgTheoretically designed TNPyO derivatives researchgate.net

Theoretical and Computational Studies on 2,4,6 Trinitropyridin 3 Amine

Bond Dissociation Energies (BDEs) and Chemical Stability Analysis

Theoretical studies play a crucial role in understanding the stability of energetic materials like 2,4,6-trinitropyridin-3-amine. Bond Dissociation Energy (BDE) is a key metric in these analyses, representing the energy required to break a specific bond homolytically. A lower BDE for a particular bond often indicates a potential trigger point for decomposition.

For nitroaromatic compounds, the C-NO2 and N-NO2 bonds are of particular interest. Computational analyses, often employing density functional theory (DFT) methods like B3LYP with basis sets such as 6-311++G**, are used to calculate these BDEs. scispace.com The weakest bond in the molecule is considered a primary indicator of its thermal stability; a higher BDE for the weakest bond generally correlates with greater stability. scispace.comresearchgate.net

In the context of substituted trinitropyridine derivatives, the introduction of an amino group, as in this compound, is generally found to increase thermal stability compared to the unsubstituted parent compound. researchgate.net This stabilizing effect is often attributed to intramolecular hydrogen bonding between the amino group and adjacent nitro groups, which strengthens the molecular structure. dtic.mil

The chemical stability of such compounds is also evaluated by examining their HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. A larger HOMO-LUMO gap is indicative of higher chemical stability and lower reactivity. mdpi.comscirp.org Theoretical studies have shown that the position of substituent groups can significantly influence this gap and, consequently, the stability of the molecule. scirp.org For instance, in related triazole derivatives, the specific placement of amino and nitro groups has been shown to be critical for enhancing stability. mdpi.comscirp.org

Table 1: General Bond Dissociation Energies (BDEs) for Relevant Bond Types

Bond TypeTypical BDE (kJ/mol)Typical BDE (kcal/mol)
C-H (in aromatics)~460~110
C-N~305~73
N-H (in amines)~391~93
C-NO2Varies significantly with molecular structure
N-NO2Varies significantly with molecular structure

Note: The BDE values are general and can vary significantly based on the specific molecular environment. To convert kJ/mol to kcal/mol, divide by 4.184. ucsb.edumasterorganicchemistry.com

Crystal Density Prediction and Molecular Packing Simulations

The crystal density of an energetic material is a critical parameter that directly influences its detonation performance. mdpi.comicm.edu.pl Higher density allows for more energetic material to be packed into a given volume, which can lead to higher detonation velocity and pressure. icm.edu.pl

For 2,4,6-trinitropyridine (B14450465), an experimental crystal density of 1.751 g/cm³ has been reported. mdpi.comcolab.ws The introduction of an amino group to form this compound is expected to influence this density. Generally, the addition of amino groups to a polynitroaromatic structure can increase density due to factors like improved molecular packing and hydrogen bonding. researchgate.net

Computational methods are extensively used to predict the crystal density of novel energetic materials. One approach involves calculating the molecular volume (Vm) from the 0.001 electrons/bohr³ isosurface of the molecule's electronic density and using the formula ρ = M/Vm, where M is the molecular mass. researchgate.net While this method provides good estimates, deviations from experimental values can occur. researchgate.net

Molecular packing simulations, often using molecular mechanics, provide a more detailed picture of how molecules arrange themselves in a crystal lattice. researchgate.net These simulations can reveal the presence of intermolecular interactions, such as hydrogen bonds, which play a significant role in achieving a high-density crystal structure. dtic.mil For example, in related compounds like 3,5-dinitro-2,4,6-triaminopyridine-1-oxide, the planar molecules form sheets with extensive intermolecular hydrogen bonding, leading to a high crystal density of 1.876 g/cm³. dtic.mil The planarity of the molecule is often a desirable feature for achieving high crystal densities. colab.ws

Table 2: Experimental and Predicted Crystal Densities of Related Compounds

CompoundExperimental Crystal Density (g/cm³)Predicted Crystal Density (g/cm³)Reference
2,4,6-Trinitropyridine (TNPy)1.751N/A mdpi.comcolab.ws
2,4,6-Trinitropyridine-1-oxide (TNPyO)1.875N/A colab.ws
3,5-Dinitro-2,4,6-triaminopyridine-1-oxide1.8761.81 dtic.mil
LLM-1051.918N/A chemistry-chemists.com

Computational Spectroscopy (e.g., Computed NMR Chemical Shifts)

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. chemistrysteps.comorganicchemistrydata.org The presence of electron-withdrawing nitro groups and an electron-donating amino group on the pyridine (B92270) ring of this compound will have a significant impact on the chemical shifts of the ring protons and carbons.

Generally, electron-withdrawing groups deshield the nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). chemistrysteps.com Conversely, electron-donating groups cause shielding, shifting the signals to a lower chemical shift (upfield). chemistrysteps.com

For this compound, one would expect the remaining ring proton to be significantly deshielded due to the cumulative effect of the three nitro groups. The chemical shifts of the carbon atoms would also be influenced by their proximity to the nitro and amino substituents.

Various computational methods can be used to predict NMR chemical shifts, often involving DFT calculations of the magnetic shielding tensors. The accuracy of these predictions depends on the level of theory and the basis set used. While these methods provide valuable estimations, they are most effective when used in conjunction with experimental data for confirmation.

Table 3: Typical ¹H NMR Chemical Shift Ranges for Relevant Functional Groups

Functional GroupTypical ¹H Chemical Shift (ppm)
Aromatic H6.5 - 8.5
Amine (R-NH₂)0.5 - 5.0 (variable)

Table 4: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

Functional GroupTypical ¹³C Chemical Shift (ppm)
Aromatic C100 - 150
C-NO₂ (in nitroaromatics)~140 - 160
C-NH₂ (in aromatic amines)~130 - 150

Note: The provided chemical shift ranges are general approximations. chemistrysteps.comorganicchemistrydata.orgpdx.edusigmaaldrich.comsigmaaldrich.com The actual values for this compound would be influenced by the specific electronic structure of the molecule.

Derivatives, Analogues, and Structure Performance Relationships

Synthesis and Characterization of Modified 2,4,6-Trinitropyridin-3-amine Derivatives

The synthesis of modified this compound derivatives involves targeted chemical reactions to introduce new functional groups to the parent molecule. These modifications are designed to improve properties such as oxygen balance, density, and heat of formation, which are crucial determinants of explosive performance.

The conversion of the pyridine (B92270) nitrogen to an N-oxide is a common strategy to enhance the energetic properties of nitro-heterocyclic compounds. The N-oxide group increases the oxygen balance and can lead to better crystal packing, which in turn increases the density of the material. chemistry-chemists.com For instance, the oxidation of 2,6-diamino-3,5-dinitropyridine (ANPy) using a mixture of acetic acid and 30% hydrogen peroxide yields its N-oxide derivative, ANPyO, which exhibits a higher density. chemistry-chemists.com Similarly, theoretical studies on 2,4,6-trinitropyridine (B14450465) N-oxide (TNPyO) and its derivatives show that the N-oxide functionality can lead to high densities and excellent detonation properties. researchgate.netresearchgate.net The synthesis of the N-oxide of this compound would likely follow established methods, such as oxidation with hydrogen peroxide in an acidic medium or with peracids. dtic.milasianpubs.org The resulting N-oxide derivative is expected to show improved detonation velocity and pressure compared to the parent compound. researchgate.net

Beyond N-oxidation and amino group substitution, direct modification of the pyridine ring by introducing other energetic functional groups has been explored for related compounds. For example, the attachment of trinitromethyl groups to a pyridine ring has been accomplished through the reaction of the corresponding pyridinecarboxaldoximes with dinitrogen tetroxide (N₂O₄). mdpi.com This method yields highly energetic materials, with 2,6-bis(trinitromethyl)pyridine showing detonation performance comparable to RDX. mdpi.com Applying such strategies to the this compound framework could potentially lead to new compounds with significantly enhanced energetic performance. Another approach involves the vicarious nucleophilic substitution (VNS) of hydrogen, which has been used to introduce amino groups onto nitropyridine structures. dtic.milconnectedpapers.com

Comparative Studies with Structurally Similar Polynitro Heterocycles

The energetic performance of this compound and its derivatives are best understood when compared with other well-known polynitro heterocyclic and aromatic explosives. Compounds like TNT, RDX, and TATB serve as benchmarks for performance and sensitivity. Heterocyclic compounds, in general, are of great interest as they often have a higher heat of formation, density, and better oxygen balance than their carbocyclic counterparts. chemistry-chemists.com Theoretical studies on derivatives of 2,4,6-trinitropyridine N-oxide (TNPyO) suggest that some of these compounds could have detonation properties superior to RDX and HMX, with some even approaching the performance of CL-20. researchgate.net The compound 2,6-diamino-3,5-dinitropyridine-1-oxide (LLM-105) is a high-performance insensitive explosive with a density of approximately 1.91 g/cm³ and a detonation velocity of about 8,600 m/s, outperforming TNT.

Table 1: Comparative Properties of Energetic Compounds

Correlations between Molecular Structure and Energetic Performance

A fundamental goal in energetic materials research is to establish clear relationships between a molecule's structure and its explosive performance. For polynitro compounds, factors like the number and type of explosophores (e.g., -NO₂), oxygen balance, molecular density, and heat of formation are paramount.

The nature and position of substituent groups on the aromatic ring have a profound impact on detonation velocity (D) and pressure (P). Theoretical studies on various energetic compounds have quantified these effects. For a series of 2,2',4,4',6,6'-hexanitroazobenzene derivatives, the contribution of different substituent groups to detonation pressure and velocity was ranked in the following order: -NF₂ > -ONO₂ > -NO₂ > -N₃ > -NH₂. nih.gov This indicates that highly oxidizing and fluorine-containing groups provide the most significant performance boost.

Table 2: Effect of Substituents on Detonation Properties (Qualitative Ranking)

Impact of Molecular Design on Thermal Stability and Sensitivity (from a performance standpoint)

The performance of an energetic material is intrinsically linked to its molecular and crystal structure. For compounds based on the pyridine scaffold, such as this compound, the arrangement and nature of substituent groups dictate its thermal stability and sensitivity to external stimuli like impact and friction. Understanding these structure-performance relationships is critical for designing safer and more effective energetic materials.

A primary strategy for enhancing the thermal stability of aromatic energetic compounds involves the introduction of amino (-NH2) groups onto the ring. nih.govacs.org This approach is particularly effective in nitro-substituted pyridines. The amino groups can form strong intramolecular and intermolecular hydrogen bonds with adjacent nitro (-NO2) groups. This extensive hydrogen-bonding network locks the molecules into a more rigid crystal lattice, increasing the energy required to initiate decomposition. dtic.mil For instance, in compounds like 3,5-dinitro-2,4,6-triaminopyridine, the amino and nitro groups are quite coplanar, indicating significant intramolecular hydrogen bonding which contributes to its high thermal stability and insensitivity. dtic.mil

The stability of the ring skeleton itself and the strength of its weakest bonds are also crucial factors. researchgate.net Theoretical studies using density functional theory (DFT) help in analyzing bond dissociation energies (BDE) to predict thermal stability. researchgate.net The initial step in the thermal decomposition of many nitroaromatic compounds is the cleavage of a C-NO2 or N-NO2 bond. Molecular designs that strengthen these bonds or provide alternative, higher-energy decomposition pathways tend to result in more thermally stable materials.

Furthermore, the introduction of an N-oxide group into the pyridine ring, creating a pyridine N-oxide derivative, can significantly influence performance. The N-oxide group increases the oxygen balance of the molecule, which can lead to more complete combustion and a higher detonation velocity. It also contributes to a more planar molecular structure and can participate in hydrogen bonding, enhancing crystal density and thermal stability. dtic.mil The compound 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide (LLM-105) exemplifies this, achieving a balance of low sensitivity and high energy output, in part due to the N-oxide group and extensive hydrogen bonding.

The following table provides a comparative look at how different molecular designs in pyridine-based energetic materials affect their key performance properties.

CompoundKey Structural FeaturesDecomposition Temp. (°C)Impact SensitivityDensity (g/cm³)Rationale for Performance
3,5-Dinitro-2,4,6-triaminopyridine Three amino groups, two nitro groups>350Low1.819Extensive intra- and intermolecular hydrogen bonding between -NH2 and -NO2 groups creates a stable, sheet-like structure reminiscent of TATB. dtic.mil
2,6-Diamino-3,5-dinitropyridine-1-oxide (LLM-105) Two amino groups, N-oxide group342117 cm (drop-weight)~1.91The N-oxide group improves oxygen balance and density. Strong hydrogen bonding enhances stability and insensitivity. dtic.mil
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) Benzene core, three amino groups~350Very Low (>177 J)1.93Considered the benchmark for insensitive high explosives due to its highly stable, graphite-like crystal structure stabilized by extensive hydrogen bonding. dtic.milresearchgate.net
2,4,6-Trinitropyridine N-oxide (TNPyO) Derivatives N-oxide group, various substituentsGood (predicted)Varies1.80–2.00 (predicted)Theoretical studies show that substituents significantly alter detonation properties and stability, offering a pathway to design materials superior to RDX and HMX. researchgate.net

Data compiled from multiple sources for comparative purposes. dtic.milresearchgate.netresearchgate.net Sensitivity values are method-dependent and provided for relative comparison.

Design Principles for Novel High Energy Density Materials Based on the Pyridine Scaffold

The pyridine ring is a valuable scaffold for designing novel High Energy Density Materials (HEDMs) due to its aromatic stability, nitrogen content, and versatile substitution chemistry. The goal is to develop compounds that match or exceed the performance of traditional explosives like RDX while possessing the profound insensitivity of materials like 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB). dtic.mil Several key design principles guide this research.

Future Research Directions and Applications in Advanced Materials Science

Further Exploration of Novel Synthetic Pathways

Key areas for exploration include:

Direct Amination and Nitration: Investigating direct amination and nitration techniques on pyridine (B92270) precursors could offer a more streamlined approach. dtic.milsmolecule.com However, controlling the regioselectivity to obtain the desired 3-amino-2,4,6-trinitro substitution pattern is a significant hurdle. dtic.mil The use of protecting groups could be a viable strategy to direct the substitution to the desired positions. smolecule.com

Alternative Starting Materials: Exploring alternative starting materials to pyridine, which are more amenable to functionalization, could open up new synthetic avenues.

Catalytic Methods: The development of novel catalysts could facilitate the synthesis of 3-ATNP under milder conditions, potentially improving yields and reducing the production of unwanted byproducts. mdpi.com

Green Chemistry Approaches: Employing environmentally benign reagents and solvents is a critical goal for future synthetic methodologies. mdpi.comresearchgate.net

A comparative look at synthetic approaches for related compounds reveals the complexities involved:

Synthetic MethodDescriptionChallengesPotential Improvements
Direct NitrationSequential introduction of nitro groups onto a pyridine or aminopyridine precursor. smolecule.comHarsh reaction conditions, low yields, and formation of isomers. mdpi.comDevelopment of more selective nitrating agents and catalysts.
Oxidative AminationIntroduction of an amino group through an oxidation reaction. dtic.milRequires specific precursors and can have moderate yields. dtic.milExploration of a wider range of oxidizing agents and reaction conditions.
Nucleophilic SubstitutionDisplacement of a leaving group on the pyridine ring with an amine. smolecule.comAvailability of suitable precursors with good leaving groups at the desired position.Design of novel precursors with highly reactive leaving groups.

Advanced Characterization of Solid-State Properties

A thorough understanding of the solid-state properties of 3-ATNP is crucial for its potential applications. While the properties of many energetic materials are well-documented, specific experimental data for 3-ATNP is an area requiring further investigation. Advanced characterization techniques can provide valuable insights into its crystal structure, thermal stability, and intermolecular interactions.

Future research should focus on:

Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals of 3-ATNP is paramount for determining its precise crystal structure, including bond lengths, bond angles, and packing arrangement. mdpi.comnih.gov This information is fundamental for understanding its density and sensitivity.

Spectroscopic Analysis: In-depth analysis using NMR, IR, and Raman spectroscopy can provide detailed information about the molecular structure and bonding within 3-ATNP. sciencemadness.org

Intermolecular Interactions: The presence of both nitro and amino groups suggests the potential for strong intra- and intermolecular hydrogen bonding, which significantly influences the crystal packing, density, and sensitivity of energetic materials. dtic.milacs.org

The table below summarizes key solid-state properties and the techniques used to measure them for energetic materials:

PropertySignificanceCharacterization Technique
Crystal DensityA key factor in determining detonation performance.Single-Crystal X-ray Diffraction
Thermal StabilityDetermines the safe handling and storage temperature range. tainstruments.comDSC, TGA tainstruments.comucr.edu
Impact and Friction SensitivityMeasures the material's susceptibility to initiation by mechanical stimuli.BAM Fallhammer, Friction Apparatus
Heat of FormationAn important parameter for calculating detonation properties.Calorimetry, Computational Modeling

Development of Predictive Models for Structure-Performance Relationships

Computational modeling has become an indispensable tool in the design and development of new energetic materials. researchgate.net By establishing robust structure-performance relationships, researchers can predict the properties of novel compounds like 3-ATNP before their synthesis, saving significant time and resources.

Future research in this area should include:

Density Functional Theory (DFT) Calculations: Utilizing DFT methods to calculate key properties such as heat of formation, bond dissociation energies, and electronic structure. scispace.com These calculations can provide insights into the stability and reactivity of 3-ATNP.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the crystal lattice under various conditions, helping to predict its response to shock and thermal stimuli.

Quantitative Structure-Property Relationship (QSPR) Models: Developing QSPR models specifically for nitropyridine-based energetic materials would allow for the rapid screening of a large number of potential derivatives.

The following table outlines the parameters that can be predicted through computational models and their relevance to the performance of energetic materials:

Predicted ParameterRelevance to PerformanceComputational Method
Heat of Formation (ΔHf)Crucial for calculating detonation velocity and pressure. nih.govDFT, Isodesmic Reactions nih.gov
Detonation Velocity (Vd) and Pressure (P)Key indicators of explosive power.Thermochemical Codes (e.g., EXPLO5)
Bond Dissociation Energy (BDE)Helps to assess the trigger linkage and initiation of decomposition. scispace.comDFT
Electronic Band GapCorrelates with sensitivity to initiation.DFT

Integration into Multi-Component Energetic Systems

The performance of energetic materials can often be enhanced by combining them with other components to form composites, co-crystals, or salts. Integrating 3-ATNP into such multi-component systems is a promising avenue for tailoring its properties for specific applications.

Future research should explore:

Co-crystallization: Forming co-crystals of 3-ATNP with other energetic or insensitive molecules could lead to materials with improved sensitivity and performance characteristics.

Nanocomposites: Incorporating nano-sized particles of 3-ATNP or creating nanocomposites with other materials could lead to novel energetic systems with enhanced reactivity and energy release rates. researchgate.net

Role as a Building Block in Organic Synthesis Beyond Energetic Applications

The unique structure of 2,4,6-trinitropyridin-3-amine, with its multiple reactive sites, makes it a potentially valuable building block for the synthesis of a wide range of organic compounds beyond the field of energetic materials. sigmaaldrich.com The electron-withdrawing nitro groups and the nucleophilic amino group offer diverse possibilities for functionalization.

Potential applications in organic synthesis include:

Synthesis of Novel Heterocycles: The pyridine ring and its substituents can serve as a scaffold for the construction of more complex heterocyclic systems through cyclization reactions. nih.govclockss.orgorganic-chemistry.org

Development of Dyes and Pigments: The chromophoric nature of polynitro-aromatic compounds suggests that derivatives of 3-ATNP could be investigated as novel colorants.

Pharmaceutical and Agrochemical Research: The pyridine nucleus is a common motif in many biologically active compounds. nih.gov Derivatives of 3-ATNP could be synthesized and screened for potential pharmaceutical or agrochemical applications.

Materials Science: The compound could be a precursor for nitrogen-doped carbon materials, which have applications in catalysis and electronics.

Q & A

Q. What synthetic methodologies are most effective for preparing 2,4,6-Trinitropyridin-3-amine, and how can reaction conditions be optimized for yield and purity?

To synthesize this compound, nitration of pyridine derivatives under controlled conditions is critical. A stepwise approach involves:

  • Substrate selection : Start with pyridin-3-amine derivatives, ensuring steric and electronic compatibility for nitration .
  • Nitration agents : Use mixed acids (HNO₃/H₂SO₄) or acetyl nitrate to introduce nitro groups. Monitor temperature (<50°C) to avoid decomposition .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yield optimization may require adjusting stoichiometry (e.g., excess HNO₃ for complete nitration) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitro group positions) via chemical shifts and splitting .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • XRD : Single-crystal X-ray diffraction resolves crystal structure and nitro group orientations .
  • Thermal analysis : DSC/TGA assesses thermal stability and decomposition pathways, critical for handling protocols .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, solvents)?

  • Light sensitivity : Store in amber vials to prevent photodegradation; nitro groups are prone to radical-mediated breakdown .
  • Temperature : Decomposition accelerates above 80°C; refrigerated storage (4°C) in inert atmospheres (Ar/N₂) is recommended .
  • Solvent compatibility : Avoid polar aprotic solvents (e.g., DMSO) due to potential nitro group solvolysis; use ethanol or dichloromethane for suspensions .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, MD simulations) can predict the electronic structure and reactivity of this compound?

  • DFT calculations : Model nitro group electron-withdrawing effects on aromatic ring charge distribution. Basis sets (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps and electrostatic potential surfaces for reactivity hotspots .
  • Molecular dynamics : Simulate thermal decomposition pathways (e.g., C-NO₂ bond cleavage) under varied temperatures to guide experimental stability tests .

Q. How can contradictions in experimental data (e.g., conflicting spectroscopic assignments) be resolved?

  • Cross-validation : Combine NMR with IR spectroscopy (e.g., nitro group stretching at ~1520 cm⁻¹) to confirm functional groups .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to distinguish overlapping signals in complex spectra .
  • Crystallographic refinement : Compare experimental XRD data with computational models to resolve ambiguities in nitro group orientations .

Q. What strategies enhance the compound’s application in energetic materials or coordination chemistry?

  • Energetic performance : Measure detonation velocity (via Chapman-Jouguet calculations) and sensitivity (impact/friction tests) to evaluate its potential as a high-energy-density material .
  • MOF integration : Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic or sensing applications. Test coordination with transition metals (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration and XAS .

Q. What biological or pharmacological activities have been hypothesized for nitro-substituted pyridine derivatives, and how can they be tested?

  • Antimicrobial assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC/MBC protocols. Nitro groups may enhance membrane disruption .
  • Enzyme inhibition : Test interactions with cytochrome P450 isoforms via fluorescence quenching or SPR to assess drug-drug interaction risks .

Methodological Notes

  • Safety : Adhere to OSHA/GHS protocols for handling nitro compounds (e.g., explosion-proof equipment, PPE) .
  • Data reproducibility : Use standardized calibration curves (e.g., HPLC for purity) and interlaboratory validation to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.